molecular formula C10H12BrNO5 B8062263 4-Bromo-2-((methylamino)methyl)phenol oxalate

4-Bromo-2-((methylamino)methyl)phenol oxalate

Cat. No.: B8062263
M. Wt: 306.11 g/mol
InChI Key: PLHZNDXMMNTXNM-UHFFFAOYSA-N
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Description

4-Bromo-2-((methylamino)methyl)phenol oxalate is an organic compound with the molecular formula C8H10BrNO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a methylamino group at the 2-position of the phenol ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.C2H2O4/c1-10-5-6-4-7(9)2-3-8(6)11;3-1(4)2(5)6/h2-4,10-11H,5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHZNDXMMNTXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((methylamino)methyl)phenol oxalate typically involves the bromination of 2-((methylamino)methyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process can be summarized as follows:

  • Bromination: : 2-((methylamino)methyl)phenol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve the desired brominated product.

  • Oxalate Formation: : The brominated product is then reacted with oxalic acid or its derivatives to form the oxalate salt. This step involves mixing the brominated phenol with oxalic acid in a suitable solvent, followed by crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((methylamino)methyl)phenol oxalate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding de-brominated phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Bromo-2-((methylamino)methyl)phenol oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((methylamino)methyl)phenol oxalate involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((ethylamino)methyl)phenol: Similar structure with an ethylamino group instead of a methylamino group.

    4-Bromo-2-methylphenol: Lacks the amino group, making it less reactive in certain biological contexts.

    2-((Methylamino)methyl)phenol: Lacks the bromine atom, affecting its chemical reactivity and biological activity.

Uniqueness

4-Bromo-2-((methylamino)methyl)phenol oxalate is unique due to the presence of both the bromine atom and the methylamino group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.

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